2'-Acetyltaxol

Catalog No.
S589218
CAS No.
92950-40-8
M.F
C49H53NO15
M. Wt
895.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Acetyltaxol

CAS Number

92950-40-8

Product Name

2'-Acetyltaxol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C49H53NO15

Molecular Weight

895.9 g/mol

InChI

InChI=1S/C49H53NO15/c1-26-33(63-45(58)39(62-28(3)52)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,34(54)23-35-48(40,25-60-35)65-29(4)53)41(55)38(61-27(2)51)36(26)46(49,5)6/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1

InChI Key

IHVCSECZNFZVKP-XOVTVWCYSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

2'-acetyltaxol, taxol 2'-acetate

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

2'-Acetyltaxol is a derivative of the well-known chemotherapeutic agent paclitaxel, which is derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound features an acetyl group at the 2' position of the taxane ring system, which alters its chemical and biological properties compared to paclitaxel. The structural modification aims to enhance solubility and bioavailability while potentially modifying its pharmacological activity. The core structure of 2'-acetyltaxol retains the essential features of taxanes, including the tricyclic ring system that is crucial for its interaction with biological targets such as tubulin.

Paclitaxel's antitumor activity arises from its ability to bind and stabilize microtubules, essential components of the cellular cytoskeleton. However, 2'-Acetyltaxol lacks this activity due to the blocked 2' hydroxyl group, hindering its interaction with the microtubule binding site [].

, primarily acylation processes. The introduction of the acetyl group at the 2' position typically occurs via an acyltransferase enzyme, which catalyzes the transfer of an acetyl moiety from acetyl-CoA to the hydroxyl group at this position. This reaction is part of a broader biosynthetic pathway that includes multiple enzymatic steps leading to various taxane derivatives.

In laboratory settings,

The biological activity of 2'-acetyltaxol has been studied primarily in terms of its cytotoxic effects against cancer cell lines. Research indicates that while the introduction of an acetyl group at the 2' position results in a loss of in vitro activity related to microtubule assembly, it does not eliminate cytotoxicity entirely . This suggests that 2'-acetyltaxol may still exert effects on cellular proliferation and apoptosis pathways, albeit through mechanisms that differ from those of paclitaxel.

In comparative studies, it has been noted that other modifications on the taxane structure can influence both cytotoxicity and efficacy in promoting microtubule polymerization. Thus, while 2'-acetyltaxol shows some promise as a therapeutic agent, its precise mechanisms and potential advantages over paclitaxel require further investigation.

The synthesis of 2'-acetyltaxol can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific acyltransferases that facilitate the transfer of an acetyl group from acetyl-CoA to the hydroxyl group at the 2' position.
  • Chemical Synthesis: Traditional organic synthesis techniques can be employed, involving:
    • Protection and deprotection steps to manage functional groups.
    • Acetylation reactions using acetic anhydride or acetyl chloride under controlled conditions.
  • Total Synthesis: Advanced synthetic routes have been developed that involve multiple steps starting from simpler precursors, ultimately leading to a high-yield synthesis of 2'-acetyltaxol .

2'-Acetyltaxol has potential applications in cancer therapy due to its structural similarity to paclitaxel. Its unique properties may allow it to serve as a lead compound for developing new anticancer agents with improved pharmacokinetics or reduced side effects. Additionally, understanding its interactions with biological targets could provide insights into designing more effective taxane derivatives.

Furthermore, it can be utilized in research settings to study microtubule dynamics and cellular mechanisms underpinning cancer cell proliferation and resistance mechanisms.

Interaction studies with 2'-acetyltaxol focus on its binding affinity for tubulin and its ability to promote microtubule assembly. Although it exhibits reduced activity compared to paclitaxel in microtubule polymerization assays, it retains some capacity for cytotoxicity against certain cancer cell lines . These studies are critical for elucidating how structural modifications impact drug efficacy and cellular interactions.

Several compounds are structurally similar to 2'-acetyltaxol, each possessing distinct biological activities:

Compound NameStructural FeaturesBiological Activity
PaclitaxelOriginal compound with no modificationsStrong microtubule stabilizer; high cytotoxicity
7-AcyltaxolAcetylated at C-7Similar effects on cell replication; altered pharmacodynamics
DocetaxelModified side chain compared to paclitaxelEnhanced potency against certain cancers; different side effect profile
CabazitaxelStructural modifications for resistanceActive against taxane-resistant tumors; distinct pharmacokinetics

Each compound's unique modifications contribute to varying degrees of efficacy and safety profiles in clinical settings. Understanding these differences helps in rational drug design aimed at improving therapeutic outcomes.

XLogP3

3.1

Dates

Last modified: 04-14-2024

Explore Compound Types